4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione
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Overview
Description
4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its multiple hydroxyl groups and a trioxatetracyclic core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione has several applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione involves its interaction with specific molecular targets. The compound’s hydroxyl groups and tetracyclic structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
15,17-Dihydroxy-9-methyl-4,10-dioxatricyclo[11.4.0.03,5]heptadeca-1(13),14,16-triene-2,11-dione: Another complex tetracyclic compound with similar hydroxyl functionalities.
2-(4,6-Dihydroxy-13-oxo-9,12,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-trien-11-yl)acetic acid: A stereoisomer with a similar core structure but different functional groups.
Uniqueness
4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione is unique due to its specific arrangement of hydroxyl groups and the presence of a trioxatetracyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H12O7 |
---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
4,6-dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione |
InChI |
InChI=1S/C14H12O7/c1-14-6(4-9(17)20-14)12-13(21-14)11(18)10-7(16)2-5(15)3-8(10)19-12/h2-3,6,12-13,15-16H,4H2,1H3 |
InChI Key |
OLEZSRAOQOUXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(CC(=O)O1)C3C(O2)C(=O)C4=C(C=C(C=C4O3)O)O |
Origin of Product |
United States |
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